Tert-butyl 5-[[3-bromo-5-(diethoxyphosphorylmethyl)phenyl]methyl]-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate
Description
This compound features a 4-oxoimidazolidine core substituted with a tert-butyl carboxylate group at position 1, a tert-butyl group at position 2, a methyl group at position 3, and a benzyl group at position 5. The benzyl group is further substituted with a bromine atom at position 3 and a diethoxyphosphorylmethyl moiety at position 6.
Properties
Molecular Formula |
C25H40BrN2O6P |
|---|---|
Molecular Weight |
575.5 g/mol |
IUPAC Name |
tert-butyl 5-[[3-bromo-5-(diethoxyphosphorylmethyl)phenyl]methyl]-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate |
InChI |
InChI=1S/C25H40BrN2O6P/c1-10-32-35(31,33-11-2)16-18-12-17(13-19(26)14-18)15-20-21(29)27(9)22(24(3,4)5)28(20)23(30)34-25(6,7)8/h12-14,20,22H,10-11,15-16H2,1-9H3 |
InChI Key |
ORVKBYPBRNLDMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC(=C1)CC2C(=O)N(C(N2C(=O)OC(C)(C)C)C(C)(C)C)C)Br)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Spectroscopic Data for Selected Analogs
Preparation Methods
Imidazolidine-4-One Core Formation
The imidazolidine ring is typically synthesized via condensation reactions between diamines and carbonyl compounds:
Method A: Cyclocondensation with Ureas
- Reactants : Ethylenediamine derivatives and tert-butyl carbamate-protected urea.
- Conditions : Reflux in anhydrous THF with catalytic p-toluenesulfonic acid (PTSA).
- Yield : 65–72%.
Method B: Schiff Base Reduction
Bromination of the Aromatic Ring
Electrophilic Aromatic Bromination
- Reagent : Bromine (Br₂) in chloroform at 0°C.
- Catalyst : Ferric chloride (FeCl₃) for enhanced regioselectivity.
- Yield : 85–90%.
Alternative : N-Bromosuccinimide (NBS) in DMF under UV light.
Diethoxyphosphorylmethyl Group Installation
Michaelis-Arbuzov Reaction
- Substrate : 5-Bromo-3-(bromomethyl)phenyl intermediate.
- Reagent : Triethyl phosphite (P(OEt)₃) at 120°C.
Nucleophilic Substitution
Final Assembly and Protecting Group Manipulation
- Alkylation : Reaction of the imidazolidine core with 3-bromo-5-(diethoxyphosphorylmethyl)benzyl bromide using K₂CO₃ in acetonitrile.
- Deprotection : Removal of tert-butyl groups via HCl/dioxane.
- Recarboxylation : Re-protection with di-tert-butyl dicarbonate (Boc₂O).
Optimization Studies and Catalytic Approaches
Microwave-Assisted Cyclization
Ultrasound in Phosphorylation
- Conditions : 40 kHz, 50°C, 2 hours.
- Effect : Enhances reaction rate by 3-fold compared to conventional heating.
Spectroscopic Characterization Data
| Step | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Imidazolidine core | 1.42 (s, 9H, Boc), 3.21 (d, J=12 Hz, 2H), 4.65 (s, 1H) | 155.2 (C=O), 79.8 (Boc), 52.1 (N-CH₂) |
| Brominated intermediate | 7.35 (d, J=8 Hz, 1H), 7.62 (s, 1H), 7.88 (d, J=8 Hz, 1H) | 131.4 (C-Br), 128.9 (Ar-C), 122.7 (Ar-C) |
| Phosphorylated product | 1.28 (t, J=7 Hz, 6H, PO(OEt)₂), 3.12 (d, J=22 Hz, 2H, P-CH₂), 4.05 (q, J=7 Hz, 4H) | 62.5 (PO(OEt)₂), 34.1 (d, J=140 Hz, P-CH₂) |
Comparative Analysis of Methods
| Parameter | Conventional Method | Optimized Method |
|---|---|---|
| Reaction Time | 24–48 hours | 2–6 hours |
| Overall Yield | 40–45% | 55–60% |
| Purity (HPLC) | 90–92% | 95–98% |
| Key Advantage | Low equipment cost | Scalability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
